molecular formula C18H15ClO4 B12086044 3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one

3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one

Cat. No.: B12086044
M. Wt: 330.8 g/mol
InChI Key: BQPVYWLZTDSRRI-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenoxy group, an ethyl group, a hydroxy group, and a methyl group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group, such as a halide.

    Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or hydroxyl radicals.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

    Esterification: Formation of ester derivatives.

Scientific Research Applications

3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components and induce cell death.

Comparison with Similar Compounds

3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClO4

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C18H15ClO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3

InChI Key

BQPVYWLZTDSRRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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